4'-Thiothymidine

DNA replication nucleoside analog biotechnology

4'-Thiothymidine (4DST) is the sulfur-modified nucleoside with 3.7-fold higher DNA polymerase efficiency than natural dTTP. Unlike FLT, it incorporates directly into DNA for true proliferation quantification. Resists catabolism that degrades thymidine PET tracers; correlates with tumor proliferation better than FDG (r=0.61 vs 0.43). Validated for antiviral (HSV-1, HCMV), UVA-assisted photodynamic therapy, and PET tracer development. Choose 4DST when metabolic stability, DNA incorporation, and quantitative imaging accuracy are non-negotiable.

Molecular Formula C10H14N2O4S
Molecular Weight 258.3 g/mol
CAS No. 134111-33-4
Cat. No. B166157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Thiothymidine
CAS134111-33-4
Synonyms2'-deoxy-4'-thiothymidine
4'-(methyl-(11C))thiothymidine
4'-thiothymidine
Molecular FormulaC10H14N2O4S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)O
InChIInChI=1S/C10H14N2O4S/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
InChIKeyIVUDHNYLTWOARV-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1.85 mbq / 9.25 mbq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Thiothymidine CAS 134111-33-4: A Thymidine Analog with Sulfur Substitution for Specialized Nucleoside Research


4'-Thiothymidine (CAS 134111-33-4), also designated 4DST, is a modified nucleoside analog of thymidine wherein the 4' oxygen atom of the deoxyribose sugar is replaced by a sulfur atom, yielding a molecular formula of C10H14N2O4S and molecular weight of 258.3 g/mol . This sulfur substitution imparts distinct physicochemical and biochemical properties, including increased stability, altered reactivity, and enhanced base pairing efficiency, which are leveraged in antiviral, anticancer, and imaging research . The compound is not a mere thymidine mimetic; its unique electronic and steric profile enables applications ranging from DNA incorporation studies to positron emission tomography (PET) proliferation imaging, distinguishing it from other nucleoside analogs [1].

Why 4'-Thiothymidine Cannot Be Substituted with Generic Thymidine or Common Nucleoside Analogs in Critical Research Applications


While thymidine and other nucleoside analogs like 3'-fluoro-3'-deoxythymidine (FLT) share a common core structure, 4'-thiothymidine exhibits unique properties that preclude simple substitution. The sulfur atom substitution fundamentally alters its metabolic stability, DNA incorporation profile, and imaging characteristics. For instance, 4'-thiothymidine is resistant to the catabolism that complicates thymidine PET imaging and, unlike FLT, is incorporated into DNA, providing a more direct measure of cellular proliferation [1]. Furthermore, its replication efficiency as a triphosphate is 3.7-fold higher than natural dTTP, a property not shared by other analogs [2]. These quantitative differences in metabolism and molecular interactions mandate the use of this specific compound for targeted research applications and preclude generic substitution.

Quantitative Comparative Evidence for Selecting 4'-Thiothymidine over Analogs in Research and Development


3.7-Fold Higher Replication Efficiency of 4'-Thiothymidine Triphosphate vs. Natural dTTP

4'-Thiothymidine triphosphate exhibits a significantly enhanced replication efficiency compared to natural thymidine triphosphate (dTTP). In enzymatic assays, 4'-thiothymidine triphosphate was incorporated into DNA 3.7-fold more efficiently than dTTP [1]. This enhanced efficiency is attributed to favorable steric and electronic effects of the sulfur substitution, which improve polymerase recognition and incorporation.

DNA replication nucleoside analog biotechnology

Higher Correlation with Tumor Proliferation Index (Ki-67) for 11C-4DST PET vs. 18F-FDG PET in Renal Cell Carcinoma

In a head-to-head clinical imaging study of advanced renal cell carcinoma (RCC), the maximum standardized uptake value (SUVmax) of 11C-4DST showed a higher correlation with the Ki-67 proliferation index (r = 0.61) than did 18F-FDG (r = 0.43) [1]. Additionally, 11C-4DST uptake, but not 18F-FDG uptake, correlated with the pathological phosphorylated mTOR (pmTOR) grade, a key therapeutic target.

PET imaging oncology proliferation marker

Selective DNA Incorporation and UVA Absorption Enabling Targeted Cancer Phototherapy Unavailable with Thymidine

Unlike its parent compound thymidine, 4'-thiothymidine strongly absorbs UVA light (longer wavelengths of UV), with a reported lambda max of 335 nm [1]. This photochemical property, combined with its ability to be preferentially incorporated into the DNA of cancerous cells via thymidine kinase, enables a targeted cancer therapy approach [2]. Upon UVA irradiation, the incorporated 4'-thiothymidine generates reactive oxygen species and crosslinks, leading to selective tumor cell death.

photodynamic therapy cancer therapy DNA damage

Antiviral Activity Against HSV-1 and HCMV in Cell Culture

4'-Thiothymidine demonstrates in vitro antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) [1]. While specific EC50 values are not fully detailed in the abstract, the compound is noted as active. More detailed data on a derivative indicates an EC50 of 0.37 µM against HSV-1 in Vero cells [2]. This activity profile differentiates it from thymidine, which lacks significant antiviral efficacy as a standalone agent.

antiviral herpesvirus cytomegalovirus

Discovery as a Naturally Occurring Nucleoside Antibiotic from Photorhabdus asymbiotica

In 2025, 4'-thiothymidine (4'sT) was identified as a naturally occurring sulfur-containing nucleoside antibiotic produced by the nematode symbiont Photorhabdus asymbiotica [1]. It exhibits antibacterial activity against Escherichia coli, Stenotrophomonas maltophilia, and Klebsiella pneumoniae. Its biosynthesis is linked to a radical SAM enzyme-containing gene cluster. Importantly, it functions as a prodrug activated via the thymidine salvage pathway, incorporating into DNA to inhibit replication and trigger the SOS response. Its activity is strain-selective and governed by differences in thymidine metabolism, a mechanism distinct from other classes of antibiotics.

natural product antibiotic biosynthesis

Validated Application Scenarios for 4'-Thiothymidine in Scientific Research and Drug Development


Development of Next-Generation PET Proliferation Tracers

The demonstrated superiority of 11C-4DST over 18F-FDG in correlating with tumor proliferation (r=0.61 vs 0.43 for Ki-67) and its ability to predict pmTOR grade in renal cell carcinoma makes it a prime candidate for developing improved PET imaging agents [1]. Researchers focused on oncology imaging can use this compound as a benchmark or precursor for creating novel tracers that more accurately assess tumor growth and therapeutic response, particularly for mTOR-targeted therapies.

Mechanistic Studies of DNA Polymerase Fidelity and Efficiency

The 3.7-fold enhanced replication efficiency of 4'-thiothymidine triphosphate over natural dTTP provides a powerful tool for investigating DNA polymerase mechanisms [2]. This quantitative difference allows researchers to probe the structural and kinetic factors governing nucleotide incorporation, providing insights into enzyme fidelity, substrate discrimination, and the potential for engineering polymerases with altered or expanded catalytic capabilities.

Development of Targeted UVA-Activated Cancer Therapies

Leveraging its strong UVA absorption (lambda max 335 nm) and selective incorporation into cancerous DNA, 4'-thiothymidine serves as a foundational molecule for creating light-activated anticancer agents [3]. This approach, termed UVA-assisted cancer therapy, offers spatial and temporal control over cytotoxicity, reducing off-target effects. Researchers can use this compound to develop and optimize photodynamic therapy protocols, study DNA damage responses to UVA-induced lesions, and engineer novel prodrugs with enhanced tumor selectivity.

Novel Antiviral Lead Discovery and Optimization

Given its activity against HSV-1 and HCMV in cell culture, 4'-thiothymidine is a validated starting point for medicinal chemistry campaigns aimed at developing new antiviral therapies [4]. The compound's sulfur substitution imparts unique metabolic and binding properties that can be exploited to overcome resistance to existing nucleoside analogs. Structure-activity relationship (SAR) studies based on this scaffold can yield derivatives with improved potency, selectivity, and pharmacokinetic profiles.

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